Ethyl 4-hydroxyquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

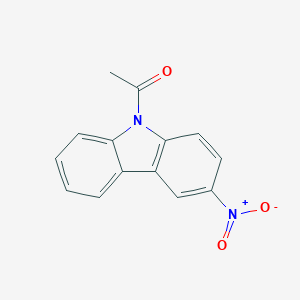

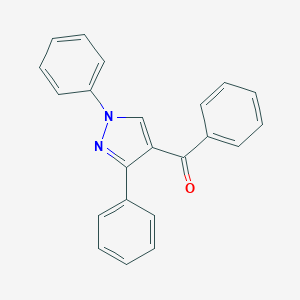

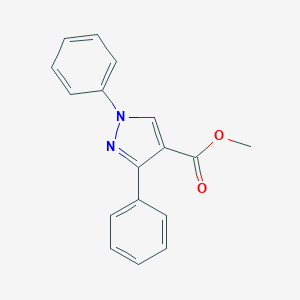

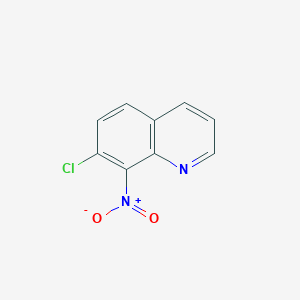

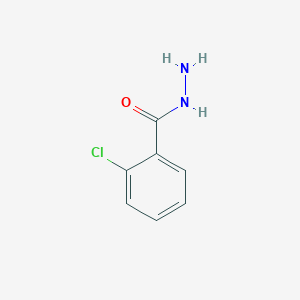

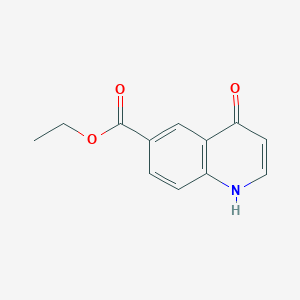

Ethyl 4-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate and its derivatives often involves multiple steps. For instance, Ethyl 6-N-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate has been synthesized from pyrocatechol in six steps .Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxyquinoline-6-carboxylate consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 217.22 g/mol .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-hydroxyquinoline-6-carboxylate are complex and can involve multiple steps. For example, the Gould–Jacobs reaction is a series of reactions that can be used to prepare quinolines and 4‐hydroxyquinoline derivatives .Physical And Chemical Properties Analysis

Ethyl 4-hydroxyquinoline-6-carboxylate has a molecular weight of 217.22 g/mol, a XLogP3 value of 0.8, and a topological polar surface area of 55.4 Ų . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Wirkmechanismus

Target of Action

Ethyl 4-hydroxyquinoline-6-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry . The primary targets of quinoline derivatives are often enzymes or receptors involved in various biochemical pathways.

Mode of Action

Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating the associated biochemical pathways.

Biochemical Pathways

Quinoline derivatives are known to impact a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these pathway modulations can include changes in cell proliferation, immune response, and microbial growth.

Pharmacokinetics

The quinoline scaffold is known for its good bioavailability and ability to cross biological membranes . These properties are often influenced by factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups that can participate in hydrogen bonding.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . These effects are typically the result of the compound’s interaction with its targets and the subsequent modulation of biochemical pathways.

Action Environment

The action, efficacy, and stability of Ethyl 4-hydroxyquinoline-6-carboxylate can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes . .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-1H-quinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEXAEIHROLMFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576699 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxyquinoline-6-carboxylate | |

CAS RN |

148018-33-1 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.